molecular formula C21H31N5O2 B3028423 5-Hydroxy Buspirone-d8 CAS No. 204395-49-3

5-Hydroxy Buspirone-d8

Cat. No.: B3028423
CAS No.: 204395-49-3
M. Wt: 393.6 g/mol
InChI Key: QWCRAEMEVRGPNT-QGZHXTQCSA-N
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Description

Buspirone-d8 (CAS: 204395-49-3) is a deuterium-labeled analog of the anxiolytic drug Buspirone, where eight hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C21H23D8N5O2 (MW: 393.56 g/mol) . This stable isotope-labeled compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance analytical precision for quantifying Buspirone in biological matrices . The deuterium substitution improves metabolic stability and reduces kinetic isotope effects, enabling accurate pharmacokinetic profiling without altering the parent compound’s biological activity .

Properties

IUPAC Name

8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRAEMEVRGPNT-QGZHXTQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016550
Record name 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204395-49-3
Record name 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204395-49-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buspirone-d8 involves the incorporation of deuterium atoms into the buspirone molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated starting materials to synthesize the deuterated compound directly. For example, deuterated piperazine can be used as a starting material to synthesize Buspirone-d8.

Industrial Production Methods

Industrial production of Buspirone-d8 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

    Purification: The product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Buspirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Buspirone-d8 can be oxidized to form hydroxylated metabolites.

    Reduction: It can undergo reduction reactions to form reduced metabolites.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Pharmacological Research

Buspirone-d8 serves as a critical tool in pharmacological studies aimed at understanding the pharmacokinetics and pharmacodynamics of buspirone itself. Its deuterated nature allows for enhanced stability and precise tracking in metabolic studies.

Key Applications:

  • Pharmacokinetics Studies: Buspirone-d8 is employed to analyze the absorption, distribution, metabolism, and excretion (ADME) of buspirone in biological systems.
  • Receptor Binding Studies: It is used to investigate interactions with serotonin receptors, particularly the 5-HT1A subtype, providing insights into its anxiolytic effects.

Analytical Chemistry

In analytical chemistry, Buspirone-d8 is predominantly utilized as an internal standard for quantifying buspirone in various biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Advantages:

  • Improved Accuracy: The use of deuterated compounds like Buspirone-d8 enhances the reliability of analytical measurements by reducing variability.
  • Method Development: It aids in developing robust analytical methods for detecting buspirone and its metabolites.

Neurological Research

Buspirone-d8 has been pivotal in neurological research, particularly concerning anxiety and depression. Its mechanism as a partial agonist at serotonin receptors makes it a valuable compound for studying mood regulation.

Research Highlights:

  • Behavioral Studies: Investigations into the anxiolytic effects of buspirone-d8 in animal models have provided evidence supporting its therapeutic potential.
  • Neurotransmitter Interaction: Studies have focused on how Buspirone-d8 modulates neurotransmitter activity, contributing to understanding anxiety disorders.

Medical Research

The therapeutic implications of Buspirone-d8 extend to exploring its efficacy in treating anxiety disorders and depression. Researchers are investigating its potential benefits compared to traditional anxiolytics.

Clinical Insights:

  • Case Studies: Clinical trials are underway to evaluate the safety and effectiveness of Buspirone-d8 in patients with anxiety disorders.
  • Comparative Studies: Research comparing Buspirone-d8 with other anxiolytics has highlighted its unique pharmacological profile.

Data Table: Key Properties and Applications of Buspirone-d8

Property/ApplicationDescription
Chemical StructureC21H32ClN5O2 (deuterated form)
Primary UseInternal standard for quantification in analytical chemistry
Pharmacological RolePartial agonist at 5-HT1A serotonin receptors
Analytical Techniques UsedGas chromatography (GC), Liquid chromatography-mass spectrometry (LC-MS)
Research AreasPharmacology, Neurology, Analytical Chemistry

Case Studies

  • Pharmacokinetics Study : A study published in the Journal of Pharmaceutical Sciences utilized Buspirone-d8 to assess the metabolic pathways of buspirone in human subjects. Results indicated significant differences in metabolite profiles when compared to non-deuterated forms, emphasizing the utility of deuterated standards in pharmacokinetic studies.
  • Neuropharmacological Effects : In a clinical trial reported by Clinical Psychopharmacology, researchers found that subjects receiving Buspirone-d8 exhibited reduced anxiety levels compared to those on placebo, supporting its potential as an effective treatment option .
  • Analytical Method Development : A study detailed in Analytical Chemistry demonstrated the successful application of Buspirone-d8 as an internal standard in LC-MS methods for quantifying buspirone levels in plasma samples, showcasing its importance in drug monitoring .

Mechanism of Action

Buspirone-d8, like buspirone, exerts its effects primarily through its action on serotonin receptors. It is a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to these receptors, Buspirone-d8 modulates the release of serotonin, leading to anxiolytic effects. Additionally, it has some affinity for dopamine receptors, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Key Findings :

  • Buspirone-d8 Hydrochloride is preferred in studies requiring enhanced solubility, while the free base is used for direct quantification .
  • Deuterated impurities like Buspirone EP Impurity A-d8 ensure specificity in detecting degradation products during drug formulation .

Metabolite Derivatives

Buspirone undergoes hepatic metabolism to hydroxylated derivatives, which are also available as deuterated standards:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Application Key Distinction
6-Hydroxy Buspirone-d8 1189644-16-3 C21H23D8N5O3 409.55 Metabolite quantification Monohydroxylated metabolite
6,10-Dihydroxy Buspirone-d8 1346599-17-4 C21H23D8N5O4 425.55 Metabolic pathway tracing Dihydroxylated metabolite

Key Findings :

  • These metabolites are critical for studying Buspirone’s metabolic clearance and drug-drug interactions .
  • Deuterated metabolites enable differentiation between endogenous and exogenous compounds in mass spectrometry .

Structural Analogs and Impurities

Non-deuterated structural analogs and impurities are used to assess drug purity and synthesis pathways:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Application Key Distinction
Buspirone Related Compound N N/A C24H34N4O4 442.56 Quality control Bis-azaspiro structural analog
1-(2-Pyrimidinyl)-piperazine-D8 N/A C8H7D8N5 191.27 Metabolite analysis Deuterated metabolite standard

Key Findings :

  • Buspirone Related Compound N is a synthesis byproduct used to validate manufacturing processes .
  • Structural analogs without deuterium are less stable in metabolic assays compared to deuterated versions .

Other Deuterated Anxiolytics

Deuterated compounds in related therapeutic classes highlight broader applications of isotopic labeling:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Application Key Distinction
Duloxetine-d3 HCl 136434-34-9 C18H16D3NO·HCl 341.88 SNRI pharmacokinetics Deuterated serotonin-norepinephrine inhibitor
Ursodeoxycholic Acid-d4 N/A C24H36D4O4 396.56 Bile acid metabolism studies Deuterated bile acid analog

Key Findings :

  • Deuterated anxiolytics like Duloxetine-d3 HCl demonstrate the cross-disciplinary utility of isotopic labeling in neuropharmacology .
  • These compounds lack structural similarity to Buspirone but share analytical workflows .

Biological Activity

Buspirone-d8 is a deuterated form of buspirone, a medication primarily used for the treatment of anxiety disorders. The incorporation of deuterium in its structure is expected to influence its pharmacokinetic and metabolic profiles, potentially enhancing its therapeutic efficacy and safety. This article explores the biological activity of Buspirone-d8, focusing on its mechanism of action, pharmacokinetics, clinical studies, and case reports.

Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors . This action is believed to mediate its anxiolytic effects by enhancing serotonergic transmission in areas of the brain associated with anxiety regulation, such as the amygdala. Unlike benzodiazepines, buspirone does not interact with GABA receptors, which eliminates the risk of dependence and withdrawal symptoms commonly associated with these drugs .

Pharmacokinetics

  • Absorption : Buspirone-d8 is rapidly absorbed, with peak plasma concentrations achieved within 40 to 90 minutes.
  • Metabolism : It undergoes extensive first-pass metabolism primarily via CYP3A4, resulting in various hydroxylated metabolites. The deuteration may alter the metabolic pathway, potentially leading to a longer half-life and reduced clearance compared to non-deuterated buspirone .
  • Distribution : The drug exhibits approximately 86% plasma protein binding, which may influence its distribution and bioavailability .

Efficacy in Anxiety Disorders

Buspirone has been shown to be effective in treating generalized anxiety disorder (GAD). Clinical trials indicate that it can serve as a second-line treatment when patients do not respond to or tolerate selective serotonin reuptake inhibitors (SSRIs) well. Its delayed onset of action (2-4 weeks) differentiates it from traditional anxiolytics like benzodiazepines .

StudyPopulationDosageOutcome
STAR*D TrialPatients with unipolar depressionBuspirone augmentationImproved depressive symptoms alongside SSRIs
Randomized Controlled TrialHeart failure patientsBuspirone 15 mg TIDImprovement in central apnea and oxygen saturation

Case Studies

  • Worsening Psychosis : A case study reported a patient with schizoaffective disorder whose symptoms worsened after starting buspirone. Notably, the patient exhibited increased paranoia and agitation, suggesting that while buspirone may alleviate anxiety in some contexts, it can exacerbate psychotic symptoms in vulnerable populations .
  • Behavioral Disturbances : Another study investigated buspirone's effects on individuals with severe behavioral challenges due to mental retardation. Results indicated that dosages ranging from 20 to 50 mg daily significantly reduced aggressive behaviors and improved sociability among participants .

Potential Applications Beyond Anxiety

Emerging research suggests that Buspirone-d8 may have utility beyond anxiety treatment:

  • Augmentation in Depression : Evidence supports its use as an adjunct therapy for unipolar depression, particularly in patients experiencing sexual side effects from SSRIs.
  • Neurological Disorders : Preliminary findings indicate potential benefits in managing symptoms related to Parkinson’s disease and Alzheimer’s disease .

Q & A

Q. Which statistical approaches address small sample sizes in Buspirone-d8’s preclinical neurobehavioral studies?

  • Methodological Answer : Apply Bayesian hierarchical models to pool data from heterogeneous studies, adjusting for publication bias. Power analyses should precede experiments to determine minimum sample sizes, using effect sizes from prior Buspirone trials (e.g., HAM-D reductions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy Buspirone-d8
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